5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 2,3-dihydro-2,7-dimethyl-5-oxo-
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Overview
Description
2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE is a heterocyclic compound with a unique structure that combines an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with an appropriate diketone under acidic conditions to form the desired oxazole-pyridine fused ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]oxazolo[3,2-a]pyridine-8-carbonitrile: Similar structure but with different substituents.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.
Indole derivatives: Share some structural features and are used in similar applications .
Uniqueness
2,7-DIMETHYL-5-OXO-2,3-DIHYDRO-5H-[1,3]OXAZOLO[3,2-A]PYRIDIN-8-YL CYANIDE is unique due to its fused oxazole-pyridine ring system, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,7-dimethyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-9(13)12-5-7(2)14-10(12)8(6)4-11/h3,7H,5H2,1-2H3 |
InChI Key |
YPHSVUNQNXOAER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=O)C=C(C(=C2O1)C#N)C |
Origin of Product |
United States |
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